6-(6-Methoxypyridin-3-YL)pyridin-2-amine
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Overview
Description
6-(6-Methoxypyridin-3-YL)pyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a methoxy group at the 6-position and another pyridine ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-YL)pyridin-2-amine typically involves the condensation of 6-methoxypyridine-3-amine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
6-(6-Methoxypyridin-3-YL)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with various metal ions.
Medicine: The compound has potential antimicrobial properties and is being investigated for its use in drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The methoxy group and the pyridine rings play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: This compound is similar in structure but lacks the additional pyridine ring.
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound contains a thiazole ring in place of one of the pyridine rings.
Uniqueness
6-(6-Methoxypyridin-3-YL)pyridin-2-amine is unique due to its dual pyridine ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
CAS No. |
1196154-58-1 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-11-6-5-8(7-13-11)9-3-2-4-10(12)14-9/h2-7H,1H3,(H2,12,14) |
InChI Key |
XDGUKGXUYCHVTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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